molecular formula C17H12F2N4O3S B4179581 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Cat. No. B4179581
M. Wt: 390.4 g/mol
InChI Key: MIHZBDDBHKMCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been extensively researched in the field of pharmaceuticals. It is a potent inhibitor of a specific type of enzyme called PARP (poly ADP-ribose polymerase), which plays a crucial role in DNA repair mechanisms in cells. This compound has been studied for its potential use in cancer treatment and other diseases that involve DNA damage.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves the inhibition of PARP enzymes. PARP enzymes are involved in repairing damaged DNA in cells. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents the repair of damaged DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of PARP enzymes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. Additionally, PARP inhibitors like this compound have been shown to have anti-inflammatory effects and may play a role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is its specificity for PARP enzymes. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, a limitation of using this compound is its potential toxicity to healthy cells. Careful dosing and monitoring are required to ensure that the compound is effective without causing harmful side effects.

Future Directions

There are several potential future directions for research on 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of more potent PARP inhibitors that can be used in combination with other cancer treatments. Additionally, research is ongoing to determine the potential use of PARP inhibitors in other diseases beyond cancer, including inflammation and neurodegeneration. Finally, further studies are needed to determine the long-term safety and efficacy of PARP inhibitors in clinical settings.

Scientific Research Applications

The potential use of 2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in cancer treatment has been extensively studied. PARP inhibitors like this compound have been shown to be effective in treating certain types of cancer, particularly those with defects in DNA repair mechanisms. This is because cancer cells with these defects are more reliant on PARP for DNA repair, and inhibiting this enzyme can lead to cell death. Other potential applications of this compound include the treatment of inflammatory diseases and neurodegenerative disorders.

properties

IUPAC Name

2,6-difluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O3S/c18-13-3-1-4-14(19)15(13)16(24)22-11-5-7-12(8-6-11)27(25,26)23-17-20-9-2-10-21-17/h1-10H,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHZBDDBHKMCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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